4-Amino-3-methoxyphenol hydrochloride
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Overview
Description
4-Amino-3-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2. It is a derivative of phenol, characterized by the presence of an amino group at the 4-position and a methoxy group at the 3-position on the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methoxyphenol hydrochloride typically involves the nitration of 3-methoxyphenol followed by reduction and subsequent conversion to the hydrochloride salt. The nitration is usually carried out using a mixture of concentrated sulfuric acid and nitric acid. The resulting nitro compound is then reduced using a suitable reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid to yield the amino derivative. Finally, the amino compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivative.
Substitution: The amino and methoxy groups on the benzene ring make the compound susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Amino-3-methoxyphenol hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methoxyphenol hydrochloride involves its interaction with various molecular targets and pathways. The amino and methoxy groups on the benzene ring allow the compound to participate in hydrogen bonding and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. For example, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes.
Comparison with Similar Compounds
- 4-Amino-2-methoxyphenol
- 4-Amino-3-ethoxyphenol
- 4-Amino-3-methylphenol
Comparison: 4-Amino-3-methoxyphenol hydrochloride is unique due to the specific positioning of the amino and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the methoxy group at the 3-position enhances the compound’s solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
4-amino-3-methoxyphenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-4-5(9)2-3-6(7)8;/h2-4,9H,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCSPCZBQKMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700196 |
Source
|
Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37966-57-7 |
Source
|
Record name | 4-Amino-3-methoxyphenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3-methoxyphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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